molecular formula C17H15Cl2NO B14560006 4,4-Dichloro-1-ethyl-3,3-diphenylazetidin-2-one CAS No. 61741-06-8

4,4-Dichloro-1-ethyl-3,3-diphenylazetidin-2-one

Cat. No.: B14560006
CAS No.: 61741-06-8
M. Wt: 320.2 g/mol
InChI Key: PRROOKKLNPISJL-UHFFFAOYSA-N
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Description

4,4-Dichloro-1-ethyl-3,3-diphenylazetidin-2-one is a chemical compound belonging to the azetidinone class Azetidinones are four-membered lactams, which are cyclic amides This compound is characterized by the presence of two chlorine atoms, an ethyl group, and two phenyl groups attached to the azetidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dichloro-1-ethyl-3,3-diphenylazetidin-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4,4-dichloro-3,3-diphenylazetidin-2-one with ethylating agents. The reaction is usually carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, would be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4,4-Dichloro-1-ethyl-3,3-diphenylazetidin-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Oxidation Reactions: Oxidation can lead to the formation of different functional groups on the azetidinone ring.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether or tetrahydrofuran (THF).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield amino derivatives, while reduction can produce various alcohols or hydrocarbons.

Scientific Research Applications

4,4-Dichloro-1-ethyl-3,3-diphenylazetidin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,4-Dichloro-1-ethyl-3,3-diphenylazetidin-2-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4,4-Dichloro-3,3-diphenylazetidin-2-one: Lacks the ethyl group but shares similar structural features.

    4,4-Dichloro-1-methyl-3,3-diphenylazetidin-2-one: Contains a methyl group instead of an ethyl group.

    4,4-Dichloro-1-ethyl-3,3-diphenylazetidin-2-thione: Contains a sulfur atom in place of the oxygen atom in the azetidinone ring.

Uniqueness

4,4-Dichloro-1-ethyl-3,3-diphenylazetidin-2-one is unique due to the presence of both chlorine atoms and the ethyl group, which can influence its reactivity and biological activity. This combination of substituents can lead to distinct chemical and physical properties compared to its analogs.

Properties

CAS No.

61741-06-8

Molecular Formula

C17H15Cl2NO

Molecular Weight

320.2 g/mol

IUPAC Name

4,4-dichloro-1-ethyl-3,3-diphenylazetidin-2-one

InChI

InChI=1S/C17H15Cl2NO/c1-2-20-15(21)16(17(20,18)19,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,2H2,1H3

InChI Key

PRROOKKLNPISJL-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C(C1(Cl)Cl)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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